molecular formula C5H6ClN3 B2382714 1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 106538-25-4

1H-imidazo[1,2-a]imidazole hydrochloride

Cat. No.: B2382714
CAS No.: 106538-25-4
M. Wt: 143.57
InChI Key: CJVBJNPERZCNHS-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-a]imidazole hydrochloride is a bicyclic organic compound featuring a fused imidazole ring system, which serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research. This reagent is particularly valuable in the design and synthesis of second-generation lymphocyte function-associated antigen-1 (LFA-1) inhibitors . These inhibitors are characterized by a 1,3,3-trisubstituted 1H-imidazo[1,2-a]imidazol-2-one scaffold and are investigated for modulating cell-cell adhesion processes in the immune system . Studies indicate that such compounds bind to the I-domain of LFA-1, a mechanism that is crucial for interrupting protein-protein interactions involved in inflammatory and immune responses . The exploration of this chemical space, including the attachment of electron-withdrawing groups and functionalized sulfonyl/sulfonamide groups to the core structure, has been shown to significantly enhance inhibitory potency . As a versatile building block, this compound provides researchers with a critical starting point for developing novel therapeutic candidates and probing complex biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[1,2-a]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVBJNPERZCNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 1h Imidazo 1,2 a Imidazole Hydrochloride

Fundamental Reactivity Patterns

The fundamental reactivity of 1H-imidazo[1,2-a]imidazole is governed by the distribution of electron density across the bicyclic system, which determines its susceptibility to electrophilic and nucleophilic attack, as well as its potential for tautomerism and isomerization.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule by visualizing the electrostatic potential on the electron density surface. nih.gov For imidazole (B134444) and its derivatives, MEP maps reveal distinct regions of positive and negative potential, corresponding to electrophilic and nucleophilic centers, respectively.

In the 1H-imidazo[1,2-a]imidazole system, the nitrogen atoms are generally the most electron-rich centers. The MEP surface typically shows negative potential (color-coded in red) around the sp²-hybridized nitrogen atoms, indicating these are the primary sites for electrophilic attack and protonation. nih.govresearchgate.net Conversely, regions of positive potential (color-coded in blue) are associated with the hydrogen atoms attached to the ring, making the ring carbon atoms susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. nih.govresearchgate.net The imidazole ring is considered a π-excessive heterocycle, which generally enhances its reactivity towards electrophiles. nih.govglobalresearchonline.net However, the fusion of the two imidazole rings in the 1H-imidazo[1,2-a]imidazole system and the presence of the hydrochloride salt can modulate this reactivity. The protonated form, 1H-imidazo[1,2-a]imidazolium chloride, would exhibit a more pronounced positive potential, potentially altering the preferred sites of reaction.

The table below summarizes the predicted reactive sites based on general principles of imidazole chemistry and MEP analysis.

Reactive SiteType of AttackPredicted Reactivity
Nitrogen AtomsElectrophilicHigh
Ring Carbon AtomsNucleophilicModerate (can be enhanced by substituents)
Ring ProtonsAcidicHigh (especially in the hydrochloride salt)

Tautomerism is a key feature of imidazole chemistry, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring. nih.govnih.gov In the case of 1H-imidazo[1,2-a]imidazole, annular tautomerism can occur, where the proton can reside on different nitrogen atoms within the fused ring system. This equilibrium between tautomeric forms can be influenced by substituents, solvent, and pH. nih.gov

While the 1H-tautomer is generally the most stable aromatic form, the existence of non-aromatic tautomers, such as 2H- or 5H-imidazo[1,2-a]imidazole, has been computationally studied. researchgate.net The aromatic tautomers are typically more stable, but this can be reversed by substitution with certain functional groups. researchgate.net Isomerization between different substituted derivatives of the imidazo[1,2-a]imidazole core can also occur, often through multi-step reaction sequences involving ring-opening and ring-closing events. Theoretical studies have been employed to analyze the isomerization energies between different diazole systems, such as pyrazole (B372694) and imidazole, providing insights into the relative stabilities of different isomeric forms. nih.gov

Mechanistic Investigations of Key Transformations

The synthesis and functionalization of the 1H-imidazo[1,2-a]imidazole ring system have been the subject of numerous mechanistic studies, aiming to elucidate the pathways of key chemical transformations.

The formation of the imidazo[1,2-a]imidazole core often proceeds through the generation of key reaction intermediates. For instance, in multicomponent reactions, imine intermediates are frequently formed in the initial steps. nih.govnih.gov These imines can then undergo further reactions, such as nucleophilic addition and cyclization, to build the fused heterocyclic system.

In some synthetic routes, the reaction mechanism is proposed to proceed through the formation of a bicyclic intermediate, which then undergoes ring fragmentation and aromatization to yield the final imidazole product. rsc.org The isolation and characterization of such intermediates, or their detection through spectroscopic methods, are crucial for confirming the proposed reaction pathways. For example, in the synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl imidazole precursors, imidazolo methanol (B129727) derivatives have been isolated as key intermediates. nih.gov

Several reaction pathways have been proposed for the synthesis of imidazo[1,2-a]imidazole and its derivatives. One common approach involves the condensation of a 2-aminoimidazole with a suitable carbonyl compound, followed by cyclization. researchgate.net Multicomponent reactions, where three or more reactants combine in a single pot to form the product, are particularly efficient for constructing this scaffold. researchgate.net

Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, have also been developed. For example, a plausible mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, a related fused system, involves the initial condensation to form an imine, followed by a [4+1] cycloaddition with an isocyanide, and subsequent intramolecular cyclization. nih.govrsc.org Similar cascade processes are likely involved in the formation of the imidazo[1,2-a]imidazole ring system under certain reaction conditions. researchgate.net The synthesis of 1H-imidazo[1,2-a]imidazole itself can be achieved through the alkylation of 2-aminoimidazole with bromoacetaldehyde (B98955) diethyl acetal, followed by hydrolysis and cyclization with hydrochloric acid. researchgate.net

The table below outlines a generalized reaction pathway for the formation of the imidazo[1,2-a]imidazole ring.

StepDescriptionKey Intermediates
1CondensationImine/Enamine
2Nucleophilic AdditionAcyclic adduct
3Intramolecular CyclizationDihydro-imidazoimidazole
4Aromatization1H-imidazo[1,2-a]imidazole

Factors Influencing Reactivity (e.g., Electronic and Steric Effects of Substituents)

The reactivity of the 1H-imidazo[1,2-a]imidazole nucleus can be significantly modulated by the presence of substituents on the ring. Both electronic and steric effects play a crucial role in determining the rate and outcome of chemical reactions. acs.org

Electron-donating groups (EDGs) on the ring increase the electron density, making the system more nucleophilic and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more electrophilic and facilitating nucleophilic substitution reactions. globalresearchonline.net The position of the substituent is also critical. For instance, a substituent at the C3 position of an imidazo[1,2-a]pyridine can influence its biological activity. nih.gov

Steric hindrance from bulky substituents can impede the approach of reagents to a particular reaction site, thereby directing the reaction to a less hindered position. acs.org This effect is particularly important in controlling the regioselectivity of substitution reactions. For example, in the formation of nine-coordinate adducts of tetrakis(thenoyltrifluoroacetonato)uranium(IV) with imidazole derivatives, the presence of a 2-methyl substituent can reverse the expected order of reactivity due to steric hindrance. researchgate.net

The interplay of electronic and steric effects is a key consideration in the design of synthetic routes and in the development of new functionalized 1H-imidazo[1,2-a]imidazole derivatives with desired properties.

Lack of Publicly Available Data for Computational and Theoretical Investigations of 1H-imidazo[1,2-a]imidazole Hydrochloride

A comprehensive review of scientific databases and literature reveals a significant gap in publicly accessible research concerning the computational and theoretical properties of this compound. Despite the existence of studies on the broader family of imidazo[1,2-a]imidazole derivatives, specific and detailed analyses as requested for the hydrochloride salt of this compound are not available in the indexed scientific literature.

Extensive searches for scholarly articles and data repositories failed to yield specific information that would allow for a thorough discussion of the quantum chemical studies, including Density Functional Theory (DFT) applications, ab initio calculations, and the prediction and analysis of reactivity parameters for this compound. While the parent compound, 1H-imidazo[1,2-a]imidazole, has been the subject of some theoretical investigations, these findings cannot be directly extrapolated to its hydrochloride salt due to the influence of the chloride counter-ion on the electronic structure and chemical behavior of the molecule.

Consequently, the detailed research findings and data tables necessary to populate the requested article structure, including subsections on geometry optimization, electronic structure analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping for this compound, could not be located.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time due to the absence of the necessary primary research data in the public domain.

Computational and Theoretical Investigations of 1h Imidazo 1,2 a Imidazole Hydrochloride

Prediction and Analysis of Reactivity Parameters

Chemical Hardness, Softness, and Electrophilicity Index

Conceptual Density Functional Theory (DFT) provides a range of descriptors that help in understanding the global reactivity of a molecule. These include chemical hardness (η), softness (σ), and the electrophilicity index (ω). These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical softness (σ) is the reciprocal of hardness and signifies the ease of electron cloud distortion. A higher softness value suggests a greater propensity for the molecule to react.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic nature of a compound.

For a comprehensive understanding, the following table illustrates the kind of data that would be generated from a DFT study on 1H-imidazo[1,2-a]imidazole and its derivatives. Note that these are representative values based on studies of similar compounds, as specific data for 1H-imidazo[1,2-a]imidazole hydrochloride is not available.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (σ)Electrophilicity (ω)
1H-imidazo[1,2-a]imidazole -6.5-1.25.32.650.3771.45
Derivative A -6.8-1.55.32.650.3771.56
Derivative B -6.3-1.05.32.650.3771.34

This table is interactive. You can sort the data by clicking on the column headers.

Fukui Functions and Dual Descriptor Analysis

Fukui functions (f(r)) indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r) corresponds to the site for a nucleophilic attack (addition of an electron).

f-(r) points to the site for an electrophilic attack (removal of an electron).

f0(r) indicates the site for a radical attack.

The dual descriptor (Δf(r)) is a more precise tool that can unambiguously identify sites for nucleophilic and electrophilic attacks. A positive value of the dual descriptor indicates a site is favorable for a nucleophilic attack, while a negative value suggests favorability for an electrophilic attack.

In the context of 1H-imidazo[1,2-a]imidazole, these analyses would pinpoint which of the nitrogen and carbon atoms in the fused ring system are the most reactive and the nature of that reactivity. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) systems, the nitrogen atoms are often identified as key sites for interaction.

Below is a representative table of condensed Fukui functions for the heavy atoms of 1H-imidazo[1,2-a]imidazole, which would be derived from population analysis in a DFT calculation.

Atomf+f-f0Δf(r)
N1 0.150.050.100.10
C2 0.080.120.10-0.04
N3 0.250.020.1350.23
C4 0.030.180.105-0.15
C5 0.120.090.1050.03
N6 0.180.040.110.14
C7 0.090.150.12-0.06
C8 0.100.110.105-0.01

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations in Theoretical Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable information about its conformational flexibility, interactions with solvent molecules (such as water), and its stability in a biological environment.

An MD simulation would typically involve placing the molecule in a simulated box of solvent and calculating the forces between atoms and the resulting motions over a period of nanoseconds or longer. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radial Distribution Function (RDF): To understand the structure of the solvent around the molecule and identify key intermolecular interactions.

These simulations are particularly useful for understanding how the compound might interact with biological targets, such as proteins or nucleic acids.

Computational Tools and Software Utilized (e.g., Gaussian, GaussView)

The computational and theoretical investigations described above are carried out using specialized software packages. Among the most widely used are:

Gaussian: A comprehensive suite of programs for performing a wide range of quantum chemistry calculations. It is frequently used for geometry optimization, frequency calculations, and the determination of electronic properties like HOMO-LUMO energies, which are foundational for calculating reactivity descriptors. DFT calculations with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are commonly performed using Gaussian.

GaussView: A graphical user interface that works in conjunction with Gaussian. It allows for the visualization of molecular structures, orbitals, and calculated properties such as molecular electrostatic potential maps. GaussView is an essential tool for building input files for Gaussian and for analyzing the output in a visually intuitive manner.

Other software packages that are often employed in such studies include:

ORCA, GAMESS, and NWChem: Alternative quantum chemistry software that can perform similar calculations to Gaussian.

AMBER, GROMACS, and NAMD: Popular software for conducting molecular dynamics simulations.

MultiWFN: A versatile program for wavefunction analysis, which is particularly useful for calculating and visualizing Fukui functions and other reactivity descriptors.

The choice of software and computational method depends on the specific properties being investigated and the desired level of accuracy.

Spectroscopic and Structural Elucidation of 1h Imidazo 1,2 a Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shifts (δ) of protons in 1H-imidazo[1,2-a]imidazole and its derivatives are influenced by the electronic environment, with aromatic protons typically appearing in the downfield region. For instance, in a series of 2,4,5-triarylimidazole derivatives, the imidazole (B134444) NH proton appears as a singlet at δ 13.00, while aromatic protons resonate as a multiplet between δ 6.87-8.09. researchgate.net

In the parent 1H-imidazo[1,2-a]imidazole, specific proton signals can be assigned to the different positions on the fused ring system. semanticscholar.org The hydrochloride salt of this compound shows distinct shifts due to the protonation of one of the nitrogen atoms, which alters the electronic distribution within the aromatic system. semanticscholar.org

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Imidazole Derivatives.

CompoundSolventH2H5H6Aromatic HNH
1H-imidazo[1,2-a]imidazole CDCl₃7.267.397.99--
2a ----6.87-8.0913.00
10a ----8.30-7.913.08

Data sourced from multiple studies for illustrative purposes. researchgate.netsemanticscholar.orgnih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms in the 1H-imidazo[1,2-a]imidazole ring system are characteristic of their electronic environment. Quaternary carbons, such as those at the ring fusion, exhibit distinct chemical shifts compared to the protonated carbons.

For the parent 1H-imidazo[1,2-a]imidazole, the ¹³C NMR spectrum shows signals corresponding to each unique carbon atom in the bicyclic system. semanticscholar.org In substituted derivatives, the chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. For example, electron-withdrawing groups will generally shift the signals of nearby carbons downfield, while electron-donating groups will cause an upfield shift.

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Imidazole Derivatives.

CompoundSolventC2C3C5C6C7a
1H-imidazo[1,2-a]imidazole CDCl₃-----
1-(4-methoxyphenyl)-1H-imidazole CDCl₃-----

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. ipb.pt In the 1H-imidazo[1,2-a]imidazole system, there are three distinct nitrogen atoms, each with a characteristic chemical shift. The ¹⁵N chemical shifts are sensitive to hybridization, protonation state, and involvement in hydrogen bonding.

Studies on the parent 1H-imidazo[1,2-a]imidazole have reported its ¹⁵N NMR data, which helps in understanding the tautomeric forms and the site of protonation in its hydrochloride salt. semanticscholar.org The chemical shifts provide insight into the lone pair availability on each nitrogen atom, which is crucial for understanding the molecule's reactivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 1H-imidazo[1,2-a]imidazole hydrochloride, the mass spectrum would show a molecular ion peak corresponding to the free base (1H-imidazo[1,2-a]imidazole) after the loss of HCl. The exact mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of the fused ring system and can help identify the positions of substituents in its derivatives. The fragmentation of imidazole-containing compounds often involves the cleavage of the imidazole ring. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

The IR spectrum of 1H-imidazo[1,2-a]imidazole and its derivatives will show characteristic absorption bands for C-H, C=C, C=N, and N-H stretching and bending vibrations. researchgate.netarizona.edu The N-H stretching vibration, in particular, can provide information about hydrogen bonding. In the hydrochloride salt, the presence of an N⁺-H bond will give rise to a broad absorption band at a lower frequency compared to a neutral N-H bond.

Raman spectroscopy can provide additional information, especially for symmetric vibrations that may be weak or absent in the IR spectrum. arizona.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

The crystal structure of derivatives of 1H-imidazo[1,2-a]imidazole has been determined, revealing the planarity of the fused ring system and the nature of the intermolecular interactions that govern the packing of the molecules in the solid state. mdpi.comresearchgate.net For this compound, X-ray crystallography would confirm the site of protonation and detail the hydrogen bonding network involving the chloride anion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic and heterocyclic compounds like 1H-imidazo[1,2-a]imidazole, the most common transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions) and from non-bonding orbitals (n), such as those on nitrogen atoms, to π* antibonding orbitals (n → π* transitions). uzh.ch These transitions provide a characteristic absorption spectrum that serves as a fingerprint for the molecule's electronic structure.

In the case of the parent compound, 1H-imidazo[1,2-a]imidazole, protonation to form the hydrochloride salt significantly influences its electronic environment and, consequently, its UV-Vis spectrum. Research has shown that upon the addition of hydrochloric acid to an ethanol (B145695) solution of the compound, the resulting cation exhibits distinct absorption bands. The spectrum for this compound is characterized by absorption maxima at 274 nm and 280 nm. These absorptions correspond to the energy required for electronic transitions within the protonated fused-ring system.

The intensity of these absorptions, quantified by the molar extinction coefficient (ε), provides further information about the probability of the electronic transition.

CompoundWavelength (λmax)Molar Absorptivity (log ε)Solvent
This compound274 nm3.83Ethanol
This compound280 nm3.82Ethanol

Other Advanced Spectroscopic and Analytical Techniques

Beyond UV-Vis spectroscopy, a suite of other advanced analytical methods is employed to provide a comprehensive characterization of this compound, confirming its elemental composition, crystallinity, morphology, and thermal stability.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized molecule, this analysis is critical for confirming its empirical and molecular formula. The analysis of this compound (C₅H₆ClN₃) involves combusting the sample to convert its elements into simple gaseous compounds, which are then quantitatively measured.

The theoretical elemental composition is calculated from the molecular formula. For experimental results to be considered acceptable for confirming the structure and purity of a small organic molecule, the found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values. nih.gov

ElementSymbolTheoretical Percentage (%)
CarbonC41.82
HydrogenH4.22
NitrogenN29.27
ChlorineCl24.70

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. When a beam of X-rays is directed at a crystalline powder, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern of peak positions and intensities is unique to a specific crystalline solid.

For this compound, PXRD analysis serves to:

Confirm Crystallinity: The presence of sharp peaks in the diffractogram confirms that the material is a well-ordered crystalline solid, as opposed to an amorphous one.

Assess Phase Purity: The technique can detect the presence of any crystalline impurities, which would appear as an additional set of diffraction peaks. rsc.org

Structural Identification: The diffraction pattern acts as a fingerprint for the compound, which can be compared to databases or theoretical patterns to confirm its identity.

While the specific PXRD pattern for this compound is not detailed here, the technique is standard for characterizing the solid-state nature of such heterocyclic salts. researchgate.netresearchgate.net

Field Emission Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques that provide information about the morphology and elemental composition of a sample. thermofisher.com

SEM: This microscopy technique uses a focused beam of electrons to scan the surface of the sample, generating detailed, high-resolution images of its surface topography. For this compound powder, SEM images would reveal the size, shape (morphology), and surface texture of the individual crystals or particles. rsc.org

EDX: When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. The EDX detector analyzes the energy of these X-rays to identify the elements present in the sample and their relative abundance. thermofisher.com An EDX analysis of this compound would be expected to show distinct peaks corresponding to carbon, nitrogen, and chlorine, confirming the elemental makeup of the sample and its purity from inorganic contaminants. researchgate.netresearchgate.net

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. rsc.org For this compound, a TGA thermogram would indicate its thermal stability by showing the temperature at which weight loss begins. This onset of decomposition is a critical parameter for determining the material's stability. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference material. This technique detects thermal events such as phase transitions (e.g., melting) and decomposition, which appear as exothermic or endothermic peaks on the DTA curve. nih.gov For the hydrochloride salt, DTA would identify its melting point and any subsequent decomposition events.

Together, these analyses define the thermal stability range and decomposition pathway of the compound. researchgate.net

Synthetic Applications and Role As a Chemical Intermediate

1H-imidazo[1,2-a]imidazole Hydrochloride as a Building Block in Complex Molecular Synthesis

The 1H-imidazo[1,2-a]imidazole core is a versatile building block for creating more elaborate molecular structures. Its synthesis is typically achieved through the alkylation of 2-aminoimidazole with bromoacetaldehyde (B98955) diethyl acetal, followed by acid-catalyzed hydrolysis and cyclization. researchgate.net Once formed, this bicyclic system can undergo various chemical transformations, making it a useful intermediate.

The reactivity of the 1H-imidazo[1,2-a]imidazole skeleton allows for its functionalization, leading to a variety of substituted derivatives. The imidazole (B134444) ring within the fused system is susceptible to electrophilic substitution, enabling the introduction of different functional groups. Research into the chemistry of substituted 1H-imidazo[1,2-a]imidazoles demonstrates that the scaffold can be modified to produce a library of related compounds. acs.org For instance, palladium-catalyzed direct C-H arylation has been successfully applied to imidazo[1,2-a]imidazole derivatives, showcasing a modern and efficient method for creating carbon-carbon bonds and elaborating the core structure. acs.org These functionalization reactions are key to its role as a precursor, allowing chemists to build upon the existing framework.

The ability to selectively functionalize the 1H-imidazo[1,2-a]imidazole scaffold is crucial for its use in constructing complex molecules. The strategic introduction of substituents can modulate the compound's physicochemical properties and biological activity. This scaffold serves as a rigid core from which various side chains and other cyclic systems can be appended. This approach is fundamental in medicinal chemistry, where a core scaffold is decorated to optimize its interaction with biological targets. The development of selective functionalization techniques, such as regioselective metalations followed by trapping with electrophiles, highlights the utility of such scaffolds in building molecular complexity in a controlled manner. nih.govrsc.org

Applications in the Synthesis of Related Imidazo-Fused Systems

While structurally related, imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-a]pyrazines are generally not synthesized from a 1H-imidazo[1,2-a]imidazole precursor. Instead, their synthesis relies on building the fused-ring system from simpler, monocyclic starting materials, namely the corresponding 2-amino-azine (2-aminopyridine, 2-aminopyrimidine (B69317), or 2-aminopyrazine).

Imidazo[1,2-a]pyridines are a highly important class of heterocycles found in numerous pharmaceutical agents, including well-known drugs like Zolpidem and Alpidem. researchgate.netresearchgate.netacs.org Their synthesis has been extensively studied, with several efficient methods available. A predominant strategy involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.org More advanced and efficient methods include multicomponent reactions (MCRs) and metal-catalyzed processes. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, provides a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.com Furthermore, direct C-H functionalization of the imidazo[1,2-a]pyridine (B132010) core is a major area of research, allowing for the late-stage modification of the molecule. nih.govrsc.org

Table 1: Selected Synthetic Methods for Imidazo[1,2-a]pyridines

Reaction Name/TypeStarting MaterialsKey Features
Condensation Reaction 2-Aminopyridine, α-HaloketoneClassic and widely used method.
Groebke–Blackburn–Bienaymé Reaction (GBBR) 2-Aminopyridine, Aldehyde, IsocyanideOne-pot, three-component reaction; high efficiency for 3-amino derivatives. mdpi.com
Copper-Catalyzed MCR 2-Aminopyridine, Aldehyde, Terminal AlkyneOne-pot synthesis catalyzed by copper salts. organic-chemistry.org
Iodine-Catalyzed MCR 2-Aminopyridine, Aryl Aldehyde, tert-Butyl IsocyanideCost-effective and environmentally benign catalyst; proceeds at room temperature. rsc.orgrsc.orgnih.gov
Visible Light-Induced Functionalization Imidazo[1,2-a]pyridine, Alkylating/Arylating AgentModern method for C-H functionalization at various positions (e.g., C3, C5) using photocatalysis. nih.gov

The imidazo[1,2-a]pyrimidine (B1208166) scaffold is another privileged structure in medicinal chemistry, forming the core of anxiolytic drug candidates like Divaplon and Fasiplon. nih.govnih.govmdpi.com Similar to their pyridine (B92270) analogues, the most common synthetic routes start with 2-aminopyrimidine. The reaction with α-haloketones is a foundational method. nih.gov Modern synthetic approaches focus on improving efficiency and environmental friendliness, employing multicomponent reactions and novel catalytic systems. For example, gold nanoparticles have been used to catalyze the reaction between aryl ketones and 2-aminopyrimidine under green conditions. mdpi.com

Table 2: Selected Synthetic Methods for Imidazo[1,2-a]pyrimidines

Reaction Name/TypeStarting MaterialsKey Features
Chichibabin-type Reaction 2-Aminopyrimidine, α-HaloketoneA traditional and fundamental condensation method. nih.govnih.gov
Gold Nanoparticle Catalysis 2-Aminopyrimidine, Aryl KetoneGreen chemistry approach with high yields and mild conditions. mdpi.com
Reaction with Maleimides 2-Aminoimidazole, N-Substituted MaleimideForms the heterocyclic core in satisfactory yields. nih.gov
Four-Step Protocol 2-Aminopyrimidine, 2-BromoacetophenoneA conventional, multi-step synthesis to produce Schiff base derivatives. nih.gov

Imidazo[1,2-a]pyrazines are also of significant interest due to their wide range of biological activities, including potential as kinase inhibitors and antiviral agents. rsc.orgnih.gov The synthesis of this scaffold typically begins with a 2-aminopyrazine (B29847) derivative. Condensation reactions, such as reacting 2-amino-3-chloropyrazine (B41553) with an α-haloketone, provide a key intermediate that can be further functionalized. nih.gov One-pot, multicomponent reactions catalyzed by agents like molecular iodine offer a straightforward and efficient route to highly substituted imidazo[1,2-a]pyrazines from 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.orgrsc.orgnih.gov

Table 3: Selected Synthetic Methods for Imidazo[1,2-a]pyrazines

Reaction Name/TypeStarting MaterialsKey Features
Condensation & Functionalization 2-Amino-3-chloropyrazine, α-ChloroacetophenoneMulti-step process involving initial condensation followed by functionalization (e.g., Suzuki coupling). nih.gov
Iodine-Catalyzed MCR 2-Aminopyrazine, Aryl Aldehyde, tert-Butyl IsocyanideEfficient one-pot, three-component synthesis with a simple and inexpensive catalyst. rsc.orgrsc.orgnih.gov

Imidazo[4,5-d]triazin-4-ones

While direct synthesis from this compound is not extensively documented, the construction of the related imidazo[4,5-e]triazine core highlights the synthetic utility of imidazole precursors in forming fused triazine systems. A general approach involves the use of functionalized imidazotriazinethiones. For instance, the synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazines and their subsequent rearrangement to regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines starts with imidazo[4,5-e]-1,2,4-triazine-3-thiones. These precursors are condensed with agents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD).

Similarly, a method for preparing imidazo[4,5-e]-1,2,4-triazine derivatives involves the reaction of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide (B42300) under acidic catalysis. These strategies underscore the principle of building the triazine ring onto a pre-existing imidazole framework. The functional groups on the imidazole ring dictate the subsequent cyclization and fusion strategy, making scaffolds like 1H-imidazo[1,2-a]imidazole conceptually important starting points for designing pathways to complex fused systems like Imidazo[4,5-d]triazin-4-ones.

Other Fused Imidazoles

The 1H-imidazo[1,2-a]imidazole framework is fundamentally derived from 2-aminoimidazole, a versatile precursor for a wide array of fused heterocyclic compounds. The synthesis of the parent 1H-imidazo[1,2-a]imidazole itself involves the alkylation of 2-aminoimidazole with bromoacetaldehyde diethyl acetal, followed by hydrolysis and cyclization with hydrochloric acid. This core structure then serves as an intermediate for more complex fused systems.

One important class of related compounds is the imidazo[1,2-a]pyrimidines. A sequential, one-pot, multicomponent reaction has been developed to synthesize novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. This reaction utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid under microwave irradiation. This approach highlights how a fused imidazole derivative can be further elaborated to incorporate another imidazole ring, creating complex, multi-heterocyclic structures.

Furthermore, enzymatic methods have been employed for the synthesis of imidazole-fused nitrogen-bridgehead heterocycles. Porcine pancreatic lipase (B570770) (PPL) has been used as a biocatalyst to achieve selective C–N bond formation for synthesizing imidazo[1,2-a]pyridine-based heterocycles with good to excellent yields. Other synthetic strategies for fused imidazoles include the Marckwald reaction combined with the Neber rearrangement to produce imidazoles annulated to saturated six-membered rings.

Synthesis of Imidazo[1,2-a]pyrimidine-containing Imidazoles
Starting MaterialsCatalystConditionsProduct TypeYield Range
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetatep-Toluenesulfonic acidMicrowave Irradiation, Ethyl AlcoholTri/tetrasubstituted imidazoles46-80%

Development of Chiral 1H-imidazo[1,2-a]imidazole Compounds

The development of chiral heterocyclic compounds is of significant interest, though specific examples for the 1H-imidazo[1,2-a]imidazole core are emerging. However, methodologies developed for closely related scaffolds, such as imidazo[1,2-a]pyridines, provide a clear blueprint for achieving enantioselectivity. A highly efficient approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been demonstrated through an asymmetric multicomponent reaction.

This method utilizes a chiral phosphoric acid (CPA) catalyst in a Groebke-Blackburn-Bienaymé (GBB) reaction involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides. The reaction proceeds with high yields and excellent enantioselectivities, showcasing a powerful strategy for introducing chirality into this family of fused imidazoles. Control experiments have indicated that a remote hydrogen bonding donor on the substrate plays a crucial role in achieving high stereoselectivity.

Another approach to chirality involves the synthesis of novel chiral imidazole cyclophane receptors. These macrocycles have been synthesized through selective N-alkylation and demonstrate good chiral recognition for enantiomers of amino acid derivatives. These examples on related structures strongly suggest that similar catalytic asymmetric strategies could be adapted for the synthesis of chiral 1H-imidazo[1,2-a]imidazole derivatives, opening avenues for their application in stereoselective processes.

Asymmetric Synthesis of Axially Chiral Imidazo[1,2-a]pyridines
Reaction TypeKey ReagentsCatalystConditionsKey Feature
Groebke-Blackburn-Bienaymé (GBB)6-aryl-2-aminopyridines, Aldehydes, IsocyanidesChiral Phosphoric Acid (CPA)Cyclohexane, 20°C, 12 hoursAtroposelective synthesis with high enantioselectivity

Functionalization for Specific Synthetic Goals

Achieving specific synthetic goals requires precise control over the functionalization of the heterocyclic core. For the 1H-imidazo[1,2-a]imidazole scaffold and its analogues, regioselective functionalization is key. Advanced organometallic techniques have been developed for related systems like 1H-imidazo[1,2-b]pyrazole and imidazo[1,2-a]pyrazine, providing a versatile toolbox for modification.

A powerful strategy involves a sequence of a Br/Mg-exchange followed by regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl. This approach allows for the directed introduction of functional groups at specific positions of the scaffold. For example, starting with a brominated and SEM-protected 1H-imidazo[1,2-b]pyrazole, a Br/Mg-exchange can direct the first functionalization. Subsequent metalation at a different position enables a second, distinct functionalization.

These magnesiated and zincated intermediates can be trapped with a wide variety of electrophiles, enabling reactions such as:

Cross-couplings

Allylations

Acylations

Cyanations

Carboxylations

This methodology allows for the systematic and selective decoration of the fused imidazole ring system, leading to polyfunctionalized heterocycles tailored for specific applications. The choice of the metalating agent (e.g., Mg- or Zn-based) can also influence the regioselectivity of the deprotonation, offering further control over the functionalization pattern.

Regioselective Functionalization Strategies for Fused Imidazoles
MethodReagentsIntermediateTrapping ElectrophilesOutcome
Br/Mg-Exchangei-PrMgCl·LiClGrignard ReagentVarious electrophilesInitial functionalization at the site of bromine
Regioselective MagnesiationTMPMgCl·LiClMagnesiated IntermediateAcyl chlorides, Allyl bromides, etc.Functionalization at the most acidic C-H position
Regioselective ZincationTMP₂Zn·2MgCl₂·2LiClZincated IntermediateAryl iodides (Negishi coupling), etc.Alternative regioselectivity compared to magnesiation

Future Research Directions and Challenges

Innovations in Green and Sustainable Synthesis of Imidazo[1,2-a]imidazoles

The future of chemical synthesis is inextricably linked to the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. For the imidazo[1,2-a]imidazole core, research is moving beyond traditional methods towards innovative techniques that reduce waste, energy consumption, and the use of hazardous materials.

Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. rsc.orgrsc.org For instance, a highly efficient one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives has been developed using controlled microwave heating, highlighting the method's operational simplicity and eco-friendly nature. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful green tool, using ultrasonic irradiation to enhance reaction rates and yields. researchgate.net Ultrasound-mediated methods have been successfully applied to the synthesis of related fused imidazoles, often in green solvents like water, and without the need for metal catalysts. nih.gov These approaches offer mild reaction conditions and broad functional-group compatibility. nih.gov

Benign Solvents and Solvent-Free Reactions: A significant push is being made to replace traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or polyethylene glycol (PEG-400). rsc.org Furthermore, solvent-free reaction conditions are being explored, which not only reduce environmental impact but also simplify product purification. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. rsc.org The Groebke–Blackburn–Bienaymé reaction (GBBR) is one such MCR that provides a greener alternative for synthesizing related imidazo-fused heterocycles. nih.gov

Ionic Liquids (ILs): Imidazolium-based ionic liquids are being investigated as both green solvents and catalysts. acs.orgnanobioletters.com Their non-volatile nature, thermal stability, and tunable properties make them attractive alternatives to conventional solvents and catalysts. acs.orgnanobioletters.com

These green methodologies represent a paradigm shift in the synthesis of imidazo[1,2-a]imidazoles, promising more sustainable and efficient routes to this important heterocyclic core.

Advanced Computational Modeling for Precise Reactivity and Stability Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes before embarking on lengthy and resource-intensive laboratory work. For the 1H-imidazo[1,2-a]imidazole system, advanced computational modeling offers a pathway to precisely predict reactivity, stability, and potential biological activity.

Future research in this area will likely focus on:

Density Functional Theory (DFT) Studies: DFT is a robust method for calculating the electronic structure of molecules. It can be used to optimize molecular geometries, determine the energies of frontier molecular orbitals (HOMO-LUMO), and calculate various quantum chemical descriptors. nih.govnih.gov These calculations provide deep insights into the kinetic and thermodynamic stability of different isomers and derivatives, as well as predicting sites of electrophilic and nucleophilic attack. nih.gov DFT can also elucidate reaction mechanisms, as demonstrated in studies of related fused imidazoles. nih.gov

Molecular Docking Simulations: To explore the pharmacological potential of novel 1H-imidazo[1,2-a]imidazole derivatives, molecular docking is a critical tool. researchgate.netnih.gov This technique predicts how a ligand (the imidazole (B134444) derivative) binds to the active site of a biological target, such as an enzyme or receptor. organic-chemistry.org By calculating binding affinities and analyzing intermolecular interactions (e.g., hydrogen bonds, pi-pi interactions), researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. organic-chemistry.org By designing novel analogs of 1H-imidazo[1,2-a]imidazole hydrochloride in silico and calculating various molecular descriptors, QSAR models can predict their activity, guiding the design of more potent and selective compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the early drug discovery process. nih.gov These computational models can assess the drug-likeness of designed derivatives, flagging potential liabilities such as poor absorption or high toxicity early on, thereby saving significant time and resources. researchgate.net

The integration of these computational methods will accelerate the design-synthesis-testing cycle, enabling a more rational and efficient exploration of the chemical space around the 1H-imidazo[1,2-a]imidazole scaffold.

Exploration of Novel Derivatives and Analogues with Tailored Properties

The 1H-imidazo[1,2-a]imidazole scaffold is a "privileged structure," meaning it has the potential to bind to multiple biological targets and exhibit a wide range of pharmacological activities. nih.gov A major future research direction is the systematic synthesis and evaluation of novel derivatives and analogues to tailor their properties for specific applications, particularly in medicine.

The exploration will be guided by established knowledge from related fused imidazole systems, which have shown diverse biological activities:

Antimicrobial and Antifungal Activity: Imidazole derivatives are well-known for their antifungal properties. nih.gov Future work will involve synthesizing new analogues of 1H-imidazo[1,2-a]imidazole and screening them against various bacterial and fungal strains to identify potent anti-infective agents.

Anticancer Activity: Numerous fused imidazole derivatives, such as those based on the imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) cores, have demonstrated significant anticancer potential. durham.ac.ukrsc.org Research will focus on creating derivatives of the imidazo[1,2-a]imidazole system and evaluating their cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. nih.gov

Antiviral and Anti-inflammatory Properties: The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are present in compounds with antiviral and anti-inflammatory activities. durham.ac.ukrsc.org This provides a strong rationale for exploring the potential of 1H-imidazo[1,2-a]imidazole derivatives in these therapeutic areas.

The synthesis of these novel derivatives will leverage multicomponent reactions that allow for the introduction of diverse substituents at various positions on the heterocyclic core. For example, the synthesis of 1H-imidazo[1,2-a]imidazole-3-amine derivatives provides a key intermediate that can be further functionalized to create a library of compounds for biological screening. organic-chemistry.org

Derivative Class Potential Biological Activity Key Synthetic Precursors References
1H-imidazo[1,2-a]imidazole-3-aminesAnticancer, AntimicrobialAromatic aldehydes, benzoyl cyanide, 2-aminoimidazole-4,5-dicarbonitrile organic-chemistry.org
Imidazo[1,2-a]pyrimidine AnaloguesAnxiolytic, Anticonvulsant, AntiviralImidazo[1,2-a]pyrimidine-2-carbaldehyde, aromatic amines nanobioletters.comdurham.ac.uk
Imidazo[1,2-a]pyridine AnaloguesSedative, Antiulcer, Anticancer2-aminopyridines, α-haloketones nih.govrsc.org
Imidazo[1,2-a]pyrazine AnaloguesAntioxidant, AntimicrobialBromo-imidazo[1,2-a]pyrazines, various amines rsc.org

Development of Highly Efficient and Recyclable Catalytic Systems

The efficiency and sustainability of synthesizing 1H-imidazo[1,2-a]imidazole and its derivatives are heavily dependent on the catalytic systems employed. A major challenge and research focus is the development of catalysts that are not only highly active but also easily recoverable and reusable, thereby minimizing cost and environmental waste.

Future advancements in this area are centered on heterogeneous and nanocatalysis:

Heterogeneous Catalysts: Unlike homogeneous catalysts that exist in the same phase as the reactants, heterogeneous catalysts are in a different phase (typically solid), allowing for easy separation from the reaction mixture by simple filtration. nih.gov Systems like copper silicate and metal-organic frameworks (MOFs) such as MIL-101(Cr) have proven to be efficient and reusable catalysts for the synthesis of imidazoles and related heterocycles. rsc.orgorganic-chemistry.org

Nanoparticle Catalysts: Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Various nanoparticles, including metal oxides (e.g., Cr₂O₃, ZnO) and bimetallic oxides, have been successfully used for imidazole synthesis. researchgate.netnih.gov These catalysts often work under mild conditions and can be recycled multiple times.

Magnetic Nanoparticles: A particularly innovative approach involves using magnetic nanoparticles (MNPs), typically with an iron oxide (Fe₃O₄) core, as supports for the active catalytic species. nanobioletters.comnih.gov This design allows for the catalyst to be effortlessly recovered from the reaction medium using an external magnet. nih.gov The magnetic core can be coated with a protective layer (e.g., silica) and then functionalized with the desired catalytic groups. nih.gov These magnetic catalysts have been shown to be reusable for many cycles with minimal loss of activity. durham.ac.uk

The table below summarizes some representative recyclable catalytic systems used for the synthesis of imidazole and related fused heterocyclic scaffolds.

Catalyst Type Example Key Advantages Recyclability References
Metal-Organic Framework (MOF)MIL-101(Cr)High efficiency, solvent-free conditionsReusable for at least 5 cycles rsc.org
Metal Oxide NanoparticlesCr₂O₃ NPsGreen synthesis, high yields, microwave compatibleReusable nih.gov
Magnetic NanoparticlesFe₃O₄@FU (Fucoidan)Bio-based, easy magnetic separation, high yieldsRecyclable nanobioletters.com
Supported Lewis AcidLADES@MNPMagnetically separable, solvent-free sonicationRecyclable
Bimetallic OxidesCu-Mn Spinel OxideUse of water as solvent, no additives neededRecyclable nih.gov

The development of these advanced catalytic systems is crucial for making the synthesis of this compound and its derivatives more economically viable and environmentally sustainable.

Scale-Up and Process Optimization for Academic Synthesis

Translating a successful laboratory-scale synthesis into a larger, academic scale (gram-scale or more) presents significant challenges. Process optimization is required to maintain yield and purity while ensuring safety and efficiency. For the synthesis of this compound, future research will need to address the transition from small-scale discovery to the production of larger quantities needed for extensive biological evaluation.

A key innovation addressing this challenge is the adoption of continuous-flow chemistry . Unlike traditional batch synthesis, where reactants are mixed in a flask, flow synthesis involves pumping reagents through tubes or microreactors where the reaction occurs. This technology offers several advantages for scaling up:

Enhanced Safety and Control: Microreactors have a high surface-area-to-volume ratio, allowing for excellent heat transfer and precise temperature control, which minimizes the risk of runaway reactions.

Improved Efficiency: Continuous processing can significantly reduce reaction times and improve yields compared to batch methods. nih.gov

Scalability: Increasing production is a matter of running the flow system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than using larger and potentially more hazardous reaction vessels.

Automation and Integration: Flow systems can be fully automated and can integrate multiple synthetic and purification steps into a single, continuous process without the need for isolating intermediates. nih.gov For instance, the synthesis of imidazo[1,2-a]pyridine derivatives has been achieved using a multi-reactor flow system that includes an in-line liquid-liquid extraction unit for purification, achieving a production rate of approximately 0.5 g/h. organic-chemistry.org

While multicomponent reactions (MCRs) are highly efficient for generating molecular diversity, their scale-up can be challenging in batch processes. nih.gov Flow chemistry provides a robust platform to overcome these limitations, enabling the safe and efficient large-scale production of complex heterocyclic scaffolds derived from MCRs. acs.org Research into developing a continuous-flow synthesis for the 1H-imidazo[1,2-a]imidazole core would represent a significant advancement, facilitating its broader investigation and application.

Synthesis Method Key Features Advantages for Scale-Up Challenges References
Batch Synthesis Reaction in a flask; traditional lab method.Well-understood, suitable for initial discovery.Heat transfer issues, potential safety risks, difficult to automate multi-step processes. nanobioletters.com
Continuous-Flow Synthesis Reaction in a microreactor or tube; automated pumping.Superior heat/mass transfer, enhanced safety, easy scalability, potential for multi-step integration.Higher initial equipment cost, potential for clogging with insoluble materials. nih.govorganic-chemistry.org

The optimization of both batch and, more significantly, flow processes will be critical for advancing the academic and preclinical study of this compound and its derivatives.

Q & A

Q. Table 1: Comparative NMR Data for Key Derivatives

Compound1H^{1}\text{H} NMR Shifts (ppm)13C^{13}\text{C} NMR Shifts (ppm)Source
1H-imidazo[1,2-a]imidazole HCl3.35 (OCH3_3), 7.04–8.83 (Ar-H)55.83 (OCH3_3), 160.30 (C=O)
1-Methyl derivative3.48 (CH3_3), 7.73–7.88 (Ar-H)56.01 (CH3_3), 162.85 (C=N)

(Advanced) How can researchers resolve contradictions in reported melting points and spectral data for this compound?

Methodological Answer:
Discrepancies (e.g., melting points ranging from "viscous oil" to 180°C) arise from differences in synthetic conditions and purification methods. To address this:

  • Reproduce protocols : Follow Compernolle and Toppet’s original alkylation-cyclization sequence , but employ advanced drying techniques (lyophilization) to isolate crystalline forms.
  • Validate purity : Use differential scanning calorimetry (DSC) to confirm melting behavior and high-resolution mass spectrometry (HRMS) to rule out impurities .
  • Solvent effects : Test recrystallization in DMF vs. ethanol, as solvent polarity influences tautomer stability and crystallinity .

(Advanced) How to evaluate tautomerism in this compound and its impact on reactivity?

Methodological Answer:
Tautomeric equilibria (e.g., 1H vs. 9H forms) are solvent- and temperature-dependent. To study this:

  • X-ray vs. NMR : Compare solid-state (X-ray) dimeric structures with solution-phase 15N^{15}\text{N} NMR to identify dominant tautomers .
  • Kinetic trapping : Use low-temperature NMR (−40°C) in CDCl3_3 to slow tautomer interconversion and observe discrete signals .
  • Reactivity assays : React the hydrochloride with methylating agents (e.g., CH3_3I) to probe tautomer-specific nucleophilicity. For example, 1-methyl derivatives form preferentially over 9-methyl isomers due to steric hindrance .

(Advanced) What green chemistry approaches improve the synthesis of 1H-imidazo[1,2-a]imidazole derivatives?

Methodological Answer:
Microwave-assisted Strecker reactions offer efficient, solvent-free pathways:

  • Microwave conditions : Heat 3-aminoimidazole with aldehydes and benzoyl cyanide at 150°C for 10–15 minutes under controlled power (300 W). This reduces reaction time from hours to minutes and achieves yields >80% .
  • Mechanistic insight : The reaction proceeds via imine formation, followed by cyclization (see Scheme 3 in ). Monitor intermediates using in-situ FTIR to optimize stepwise additions.
  • Sustainability metrics : Calculate E-factors (kg waste/kg product) to compare with traditional methods. Microwave synthesis typically reduces solvent use by 70% .

(Advanced) How to design experiments to study the hygroscopicity and stability of this compound?

Methodological Answer:

  • Hygroscopicity testing : Store the compound at 25°C/60% RH and monitor mass gain via thermogravimetric analysis (TGA). Compare with analogs (e.g., 1-benzyl derivatives) to assess substituent effects on moisture uptake .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. Use HPLC to quantify degradation products (e.g., hydrolyzed imidazole rings) .
  • Protective formulations : Co-crystallize with hydrophobic co-formers (e.g., stearic acid) to reduce hygroscopicity. Characterize co-crystals via PXRD and dissolution testing .

(Basic) What spectroscopic techniques are essential for distinguishing this compound from its N-methyl derivatives?

Methodological Answer:

  • 1H^{1}\text{H} NMR : Identify methyl group signals at δ 3.35–3.48 ppm for N-CH3_3 vs. absence in the parent compound .
  • IR spectroscopy : Compare C=N stretches (~1600 cm1^{-1}) in the hydrochloride vs. C-N stretches (~1250 cm1^{-1}) in methylated derivatives .
  • Mass spectrometry : Detect [M+H]+^+ peaks at m/z 176.6 for 1-methyl derivatives vs. 162.6 for the parent compound .

(Advanced) How to analyze dimerization trends in this compound using computational chemistry?

Methodological Answer:

  • DFT calculations : Optimize dimer geometries at the B3LYP/6-311+G(d,p) level to compare stabilization energies of 2b-2b vs. alternative packing modes .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) from X-ray data to rationalize dimer prevalence .
  • MD simulations : Simulate solution-phase behavior in water/DMSO mixtures to predict tautomer populations under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.